1-Azabicyclo[3.3.1]nonane-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nonane-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 |
InChI Key |
RLLHREDMNHASEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CCC2S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azabicyclo 3.3.1 Nonane 4 Thiol and Analogues
Stereoselective and Enantioselective Approaches to 1-Azabicyclo[3.3.1]nonane Frameworks
The development of stereoselective and enantioselective methods for the synthesis of 1-azabicyclo[3.3.1]nonane derivatives is crucial for accessing specific stereoisomers with desired biological activities.
Organocatalytic Michael Addition and Intramolecular Nitro-Mannich Cascade Reactions
A significant advancement in the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes involves an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This cascade process allows for the construction of the bicyclic core with up to six contiguous stereocenters. rsc.org The reaction sequence is highly stereoselective, affording the desired products with high enantiomeric excess (up to 98% ee) and diastereomeric ratio (>99:1 d.r.). rsc.org This methodology provides a direct route to densely substituted 1-azabicyclo[3.3.1]nonanes with nitro, ester, and hydroxyl functionalities. rsc.org
Another notable example is the use of a bifunctional thiourea (B124793) catalyst to promote the intramolecular cyclization of a nitronate onto a conjugated ester, yielding conformationally constrained cyclic γ-amino acids with the azabicyclo[3.3.1]nonane framework.
Bridging Michael Additions for Densely Functionalized Systems
The stereocontrolled bridging Michael addition represents another effective strategy for the synthesis of densely functionalized 1-azabicyclo[3.3.1]nonane frameworks. researchgate.net This approach involves an intramolecular Michael addition, which has been successfully applied in the desymmetrization of prochiral cyclohexanones. nih.gov By employing a primary amine organocatalyst derived from cyclohexanediamine, a range of prochiral cyclohexanone (B45756) derivatives bearing an α,β-unsaturated ester moiety can be converted into bicyclic products with three stereogenic centers in high enantioselectivity (83-99% ee) and good yields. nih.gov
A dual catalytic system, combining a chiral prolinamide and a copper(I) co-catalyst, has been developed for the enantioselective desymmetrization of allene-linked cyclohexanones. rsc.org This method provides synchronous activation of the cyclohexanone and the allene, leading to the formation of the azabicyclo[3.3.1]nonan-6-one core with high stereocontrol. rsc.org DFT calculations have been instrumental in understanding the mechanistic pathway and the origin of the observed enantio- and diastereoselectivities. rsc.org
Tandem Radical Reactions for Azabicyclo[3.3.1]nonane Core Construction
Tandem radical reactions have emerged as a powerful tool for the construction of the azabicyclo[3.3.1]nonane core. nih.govresearchgate.netacs.org A notable application is the formal synthesis of (-)-haliclonin A, where a highly stereoselective tandem radical reaction was employed as the key step to build the azabicyclo[3.3.1]nonane ring system. nih.govresearchgate.netacs.org This approach has also been utilized in the synthesis of the core structure of haliclonin A, a 3-azabicyclo[3.3.1]nonane with a macrocyclic bridge. nii.ac.jp
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are fundamental to the synthesis of the 1-azabicyclo[3.3.1]nonane skeleton, offering efficient routes to this bicyclic system.
Dieckmann Cyclization Approaches
The Dieckmann condensation is a classical and effective method for constructing the 1-azabicyclo[3.3.1]nonane ring system. google.comnih.gov This intramolecular cyclization of a diester is a key step in the synthesis of various 2-azabicyclo[3.3.1]nonane derivatives. nih.gov For instance, the synthesis of 8-aminomorphans, which are potent KOR agonists, involves a Dieckmann condensation of a diester to form a bicyclic enolester, followed by deethoxycarbonylation. nih.gov Similarly, the synthesis of the marine natural product zamamiphidin A features a retrosynthetic analysis where the azabicyclo[3.3.1]nonane unit is envisioned to be formed via a Mannich reaction and an intramolecular Dieckmann condensation. rsc.org
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| N-carbalkoxyalkyl-C-carbalkoxy-piperidine | Potassium metal, boiling toluene | Carbalkoxy-1-azabicycloalkanone | Not specified | google.com |
| Diester 7 | Not specified | Bicyclic enolester 14 | Not specified | nih.gov |
Mannich-type Annulation and Tandem Reactions
Mannich-type annulation and tandem reactions provide a versatile and efficient means to construct the 1-azabicyclo[3.3.1]nonane core. nih.govbohrium.comfigshare.com A notable example is the development of a Mannich-type cyclization to construct a key indole-fused azabicyclo[3.3.1]nonane intermediate, which serves as a common precursor for the synthesis of several sarpagine-ajmaline-koumine type alkaloids. nih.gov This strategy has enabled the first total syntheses of numerous complex natural products. nih.gov
Furthermore, a one-pot, metal-free cascade process involving a double intramolecular cyclization via a nitro-Mannich reaction and N-alkylation has been developed for the synthesis of various azabicycles. rsc.org This approach offers flexibility in introducing functionalized side chains and provides direct access to diverse azabicyclic ring systems. rsc.org An intramolecular Mannich reaction has also been a key step in the synthesis of homotropane alkaloids like adaline and euphococcinine. nih.gov
| Starting Materials | Key Reaction | Product | Reference |
| Dioxinone | Lewis acid-mediated intramolecular Prins reaction | 9-Azabicyclo[3.3.1]nonane ring system | nih.gov |
| Not specified | aza-Achmatowicz rearrangement/Mannich-type cyclization | Highly functional 9-azabicyclo[3.3.1]nonane scaffold | bohrium.comfigshare.com |
| N-sulfinylamino ketone ketal precursor | Intramolecular Mannich cyclization cascade | (-)-Adaline and (-)-euphococcinine | nih.gov |
| Not specified | Double intramolecular cyclizations via nitro-Mannich reaction and N-alkylation | Various azabicycles | rsc.org |
Cation-Mediated Intramolecular Captures (e.g., Iodonium (B1229267), Carbocation)
Cation-mediated intramolecular cyclizations represent a powerful strategy for the stereocontrolled synthesis of bicyclo[3.3.1]nonane systems. These reactions typically involve the generation of a reactive cationic intermediate that is subsequently trapped by a nucleophile within the same molecule to form the bicyclic core.
One notable approach is the use of iodonium-induced cyclization. For instance, the synthesis of the bicyclo[3.3.1]nonane core of nemorosone (B1218680) and clusianone was achieved through the reaction of a suitably substituted precursor with iodine in the presence of potassium iodide and potassium bicarbonate. rsc.orgnih.gov This reaction proceeds through an iodonium intermediate, leading to the formation of the desired bicyclic structure. rsc.orgnih.gov Although this method can sometimes lead to a mixture of products, the undesired isomers can often be converted to the desired product in high yield. rsc.orgnih.gov
A similar strategy developed by Nicolaou's group utilizes the oxyselenation of olefins. In the synthesis of the bicyclic core of garsubellin A, an N-(phenylseleno)phthalimide/SnCl4 pair was employed to induce the cyclization of a precursor derived from 1,3-cyclohexadione, affording the desired bicyclo[3.3.1]nonane in a 95% yield. rsc.orgnih.gov
Carbocation-mediated cyclizations have also been effectively used. These reactions often involve the generation of a carbocation, which is then captured intramolecularly. This strategy has been applied in the synthesis of various natural products containing the bicyclo[3.3.1]nonane core, such as (±)-5,14-bis-epi-spirovibsanin A, (−)-neovibsanin G, and 14-epi-neovibsanin G. rsc.orgnih.gov
| Precursor Type | Reagents | Product | Yield (%) | Reference |
| Substituted Phloroglucinol Derivative | I2, KI-KHCO3 | Bicyclo[3.3.1]nonane core of nemorosone | - | rsc.orgnih.gov |
| 1,3-Cyclohexadione Derivative | N-(phenylseleno)phthalimide/SnCl4 | Bicyclo[3.3.1]nonane core of garsubellin A | 95 | rsc.orgnih.gov |
| Polyene Precursor | Acid | Bicyclo[3.3.1]nonane core of spirovibsanin A | - | rsc.orgnih.gov |
Ring-Closing Metathesis in Bicyclo[3.3.1]nonane Synthesis
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of cyclic and bicyclic systems, including the bicyclo[3.3.1]nonane framework. This method involves the use of a metal catalyst, typically ruthenium-based, to facilitate the intramolecular cyclization of a diene precursor.
A prominent example is the total synthesis of racemic garsubellin A, where a ruthenium catalyst (Hoveyda–Grubbs catalyst) was used to effect the RCM of a cyclohexanone derivative bearing two cis-alkene groups. rsc.orgnih.gov This key step proceeded in high yield (92%) to furnish the bicyclo[3.3.1]nonane core. rsc.orgnih.gov However, the success of RCM can be substrate-dependent. For instance, attempts to apply this strategy to the synthesis of the hyperforin (B191548) core were complicated by competing metathesis reactions involving prenyl groups. nih.gov
The synthesis of ABE tricyclic analogues of the alkaloid methyllycaconitine (B43530) also showcases the utility of RCM. nih.gov In this case, dienes derived from a 3-azabicyclo[3.3.1]nonane system were subjected to RCM to form tricyclic ethers. nih.gov This approach demonstrates the applicability of RCM in constructing more complex polycyclic systems based on the azabicyclo[3.3.1]nonane scaffold. nih.gov
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Hoveyda–Grubbs catalyst | Diene-substituted cyclohexanone | Bicyclo[3.3.1]nonane core of garsubellin A | 92 | rsc.orgnih.gov |
| Not specified | Diene-substituted 3-azabicyclo[3.3.1]nonane | Tricyclic ether analogue of methyllycaconitine | - | nih.gov |
Ruthenium-Catalyzed Reductions for Specific Stereoisomers
The stereoselective reduction of ketones is a crucial step in the synthesis of many bicyclic compounds, including the formation of specific stereoisomers of azabicyclo[3.3.1]nonan-3-ols. Ruthenium catalysts have proven to be highly effective for this transformation, offering advantages over traditional reducing agents like sodium borohydride (B1222165), such as reduced waste and simplified purification processes. google.com
A patented method describes the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative using a ruthenium complex catalyst in the presence of hydrogen gas. google.com This process is noted for being cost-effective and proceeding with high stereoselectivity. google.com The preferred ruthenium catalysts for this hydrogenation are represented by the general formulas Ru(X)(Y)(Px)n(L) or Ru(X)(Y)(PN)2. google.com
While the provided information focuses on the 9-azabicyclo[3.3.1]nonane system, the principles of ruthenium-catalyzed stereoselective reductions are broadly applicable to other azabicyclo[3.3.1]nonane ketones, allowing for the controlled synthesis of specific alcohol stereoisomers which can be precursors to compounds like 1-azabicyclo[3.3.1]nonane-4-thiol.
| Substrate | Catalyst | Product | Key Feature | Reference |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex (e.g., Ru(X)(Y)(Px)n(L)) | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | High stereoselectivity, cost-effective | google.com |
Fragmentation Reactions of Adamantane (B196018) Ring Systems to form Bicyclo[3.3.1]nonanes
The fragmentation of adamantane-type ring systems provides a unique entry into the bicyclo[3.3.1]nonane framework. This approach involves the cleavage of one or more bonds within the rigid adamantane cage to generate the bicyclic structure.
One such strategy involves the treatment of 3-alkyl-2-oxaadamant-1-yl-mesylates with silica (B1680970) gel, which induces fragmentation to yield 7-alkylbicyclo[3.3.1]non-6-en-3-ones in high yields. nih.gov The reaction is believed to proceed through carbocation intermediates. nih.gov
A photochemically-induced fragmentation has also been reported by Rossi's group. nih.govacs.org In this method, 1,3-dihaloadamantanes react with carbanionic nucleophiles, such as the enolate of acetophenone, under photostimulation. nih.govacs.org This SRN1 reaction proceeds through a free radical chain process, where a monosubstituted adamantane intermediate undergoes fragmentation to form 7-methylidenebicyclo[3.3.1]nonane derivatives in good yields. nih.govacs.org The reaction is sluggish with bromo- and chloro-adamantanes compared to the iodo-derivative. nih.govacs.org
| Adamantane Precursor | Reagents/Conditions | Product | Yield (%) | Reference |
| 3-Alkyl-2-oxaadamant-1-yl-mesylate | Silica gel, DCM | 7-Alkylbicyclo[3.3.1]non-6-en-3-one | 71 | nih.gov |
| 1,3-Diiodoadamantane | Acetophenone enolate, photostimulation | α-(7-Methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenone | High | nih.govacs.org |
| 1,3-Dihaloadamantanes | Pinacolone enolate, photostimulation | 7-Methylidenebicyclo[3.3.1]nonane derivative | 26-81 | rsc.org |
| 1,3-Dihaloadamantanes | Nitromethane anion, photostimulation | 7-Methylidenebicyclo[3.3.1]nonane derivative | 11-67 | rsc.org |
Free-Radical Methodologies for Azabicyclo[3.3.1]nonane Skeletons
Free-radical cyclizations offer a powerful and often complementary approach to the synthesis of azabicyclo[3.3.1]nonane skeletons. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated moiety to form the bicyclic ring system.
A notable example is the (SiMe3)3SiH/AIBN-mediated radical cyclization of an amidocyclohexene to afford a 2-azabicyclo[3.3.1]nonane derivative in good yields (57–70%). rsc.orgnih.gov This method provides a direct route to the bicyclic nitrile, which can be a versatile intermediate for further transformations. rsc.orgnih.gov
Manganese(III)-catalyzed reactions have also been employed for the synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. rsc.orgchimia.ch The reaction between a bicyclic cyclopropanol (B106826) and a vinyl azide, catalyzed by Mn(acac)3, proceeds via a radical pathway to construct the azabicyclic core. rsc.orgchimia.ch
Furthermore, a tandem radical reaction has been utilized in the formal synthesis of (−)-haliclonin A, highlighting the power of this methodology in constructing complex natural products containing the azabicyclo[3.3.1]nonane core with high stereoselectivity. acs.org
| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |
| Amidocyclohexene | (SiMe3)3SiH, AIBN | 2-Azabicyclo[3.3.1]nonane nitrile | 57-70 | rsc.orgnih.gov |
| Bicyclic cyclopropanol, Vinyl azide | Mn(acac)3 | 2-Azabicyclo[3.3.1]non-2-en-1-ol derivative | - | rsc.orgchimia.ch |
| Not specified | Tandem radical reaction | Azabicyclo[3.3.1]nonane core of (−)-haliclonin A | - | acs.org |
Reactivity and Mechanistic Investigations of 1 Azabicyclo 3.3.1 Nonane 4 Thiol Derivatives
Thiol Group Reactivity in 1-Azabicyclo[3.3.1]nonane-4-thiol
The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of the 1-azabicyclo[3.3.1]nonane scaffold, the reactivity of a thiol at the C-4 position is influenced by the bicyclic system. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of thiols can be extrapolated. Furthermore, studies on related compounds provide insight into the electrochemical behavior of thiols in the presence of azabicyclic structures.
| Nitroxyl Radical | Thiol Compound | Observed Reactivity/Response |
|---|---|---|
| 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) | Mercaptopropane Sulfonic Acid (MPS) | Advantageous response at low concentrations. |
| ABNO | Glutathione | Response differs from that with MPS, suggesting potential interference from the amine group in glutathione. |
| 2-azaadamantane N-oxyl (AZADO) | Mercaptopropane Sulfonic Acid (MPS) | Advantageous response at low concentrations. |
| AZADO | Glutathione | Response differs from that with MPS. |
Intramolecular Reactions and Rearrangements within the Bicyclic Core
The 1-azabicyclo[3.3.1]nonane core can be assembled through various intramolecular cyclization strategies, which are fundamental to its synthesis. These reactions highlight the inherent reactivity of precursors that leads to the stable bicyclic framework.
Key intramolecular reactions include:
Mannich Reaction : This is a classic method for constructing the 3-azabicyclo[3.3.1]nonane skeleton. A one-pot tandem Mannich reaction using an aromatic ketone, paraformaldehyde, and an amine in an ethanol/glycerol mixture can efficiently produce the bicyclic system. rsc.org The mechanism is believed to proceed via a Mannich pathway rather than a Michael addition. nih.gov
Michael Addition : Intramolecular Michael additions are frequently employed. For example, the reaction of N-protected piperidine (B6355638) ketoesters with nitroalkenes can lead to highly functionalized 1-azabicyclo[3.3.1]nonanes through a subsequent intramolecular nitro-Mannich reaction. rsc.org Similarly, an organocatalytic intramolecular Michael addition can form chiral cyclic keto-aldehydes which are precursors to bicyclic systems. researchgate.net
Aldol Condensation : Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones are used to create the bicyclo[3.3.1]nonenone core. nih.gov
Radical Cyclization : Radical-based strategies have also been explored. An SmI2-mediated radical cyclization has been shown to be effective for creating the indole-fused azabicyclo[3.3.1]nonane ring system. researchgate.netrsc.org Another approach involves a "6-exo-dig" radical cyclization of a 2-(but-3-ynyl)piperidine derivative to furnish the 9-azabicyclo[3.3.1]nonane system. beilstein-journals.org
Nitrilium Ion Cyclization : An intramolecular nitrilium ion cyclization is a key step in the total synthesis of the alkaloid aristoquinoline (B15135270), forming the characteristic azabicyclo[3.3.1]nonane ring. thieme-connect.com
Beckmann Rearrangement : Rearrangements of the bicyclic skeleton itself have been studied. For instance, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids can lead to the formation of lactams, expanding the ring system. core.ac.uk
| Reaction Type | Key Reagents/Conditions | Resulting Core Structure | Reference |
|---|---|---|---|
| Tandem Mannich Reaction | Aromatic ketone, paraformaldehyde, Me₂NH, HCl | 3-Azabicyclo[3.3.1]nonane | rsc.org |
| Radical Cyclization | SmI₂ | Indole-fused azabicyclo[3.3.1]nonane | researchgate.netrsc.org |
| Radical Cyclization | Bu₃SnH | 9-Azabicyclo[3.3.1]nonane | beilstein-journals.org |
| Intramolecular Nitrilium Ion Cyclization | Acid catalysis | Azabicyclo[3.3.1]nonane | thieme-connect.com |
| Intramolecular Michael/Nitro-Mannich | Organocatalyst | 1-Azabicyclo[3.3.1]nonane (1-isomorphan) | rsc.org |
Computational Mechanistic Studies of Cyclization Pathways
Computational chemistry, particularly quantum-chemical calculations, has become an indispensable tool for understanding the mechanisms of complex organic reactions, including the formation of azabicyclo[3.3.1]nonane systems. acs.org These studies provide deep insights into reaction pathways, transition states, and the origins of selectivity.
One significant area of investigation has been the intramolecular Michael addition to form 2-azabicyclo[3.3.1]nonane skeletons, a reaction catalyzed by primary amines. acs.org Computational studies have revealed that the reaction proceeds through a stepwise mechanism involving C-C bond formation followed by a proton transfer. This detailed mechanistic understanding was crucial in explaining the exclusive endo diastereoselectivity observed in these cyclizations. acs.org By elucidating the factors that control stereoselectivity, these computational insights have guided the development of new, more efficient, and highly enantioselective catalysts. acs.org
Similarly, computational methods have been used to explore other cyclization types, such as cation-directed 5-endo ring-closing reactions. acs.org These studies help to distinguish between different possible mechanisms, such as electrocyclic versus polar pathways, by analyzing the computed reaction pathways and the magnetic parameters of the transition structures. acs.org Such computational work is vital for moving beyond empirical observations to a predictive understanding of reactivity, accelerating the discovery of new catalysts and synthetic methods for constructing complex cyclic architectures like the azabicyclo[3.3.1]nonane core. acs.org
Reaction Stereoselectivity and Diastereoselectivity Elucidation
Controlling the stereochemical outcome of reactions is paramount in modern organic synthesis, particularly for creating biologically active molecules. The synthesis of azabicyclo[3.3.1]nonane derivatives has seen significant advances in stereoselective and diastereoselective methods.
Diastereoselective Reductions : The reduction of a ketone, such as 9-azabicyclo[3.3.1]nonan-3-one, can be achieved with high diastereoselectivity. Using sodium borohydride (B1222165) in methanol (B129727) or a ruthenium complex with hydrogen gas can preferentially yield the endo-alcohol derivative. google.com The use of a ruthenium catalyst is noted as a lower-cost and simplified process that generates almost no waste. google.com In another case, the diastereoselective reduction of an imine intermediate in the synthesis of aristoquinoline was achieved using sodium borohydride, with the outcome consistent with the Fürst-Plattner rule, where axial hydride delivery minimizes torsional strain. thieme-connect.com
Stereoselective Cyclizations : Many methods for constructing the bicyclic core are designed to be highly stereoselective.
A tandem radical reaction has been used for the highly stereoselective construction of the azabicyclo[3.3.1]nonane core in a formal synthesis of (–)-haliclonin A. researchgate.netacs.org
Triethylamine-promoted [5+3] cycloaddition reactions between acetoxypyranones and azomethine imines produce functionalized azabicyclo[3.3.1]alkenones with high diastereoselectivity (dr from 5.5:1 to >20:1). bohrium.com
A visible-light photoredox-catalyzed radical [3+3]-annulation process provides N-arylated 9-azabicyclo[3.3.1]nonane derivatives with excellent levels of diastereoselectivity (α/β > 20:1). nih.gov
An organocatalytic approach involving a Michael addition of an N-protected piperidine ketoester to a nitroalkene, followed by an intramolecular nitro-Mannich reaction, yields highly functionalized 1-azabicyclo[3.3.1]nonanes with up to 98% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr). rsc.org
| Reaction Type | Substrate/Reagents | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Ketone Reduction | 9-Azabicyclo[3.3.1]nonan-3-one, Ru catalyst, H₂ | endo-9-Azabicyclo[3.3.1]nonan-3-ol | High endo selectivity | google.com |
| [5+3] Cycloaddition | Acetoxypyranone + Azomethine imine | Azabicyclo[3.3.1]alkenone | dr up to >20:1 | bohrium.com |
| Radical [3+3] Annulation | N-Phenylpiperidine, Visible-light photocatalyst | N-Phenyl-9-azabicyclo[3.3.1]nonane | dr >20:1 | nih.gov |
| Organocatalytic Michael/nitro-Mannich | N-protected piperidine ketoester + Nitroalkene | Substituted 1-azabicyclo[3.3.1]nonane | up to 98% ee, >99:1 dr | rsc.org |
| Tandem Radical Cyclization | Acyclic precursor | Azabicyclo[3.3.1]nonane core of Haliclonin A | Highly stereoselective | researchgate.netacs.org |
Stereochemical and Conformational Analysis of 1 Azabicyclo 3.3.1 Nonane Systems
Preferred Conformations of Azabicyclo[3.3.1]nonane Derivatives (e.g., Chair-Chair, Boat-Chair)
The 1-azabicyclo[3.3.1]nonane skeleton is composed of two fused six-membered rings. In principle, this framework can adopt several conformations, including a twin-chair, chair-boat, and boat-boat arrangement. vu.lt Extensive studies, including X-ray crystallography and NMR spectroscopy, have revealed that the twin-chair conformation is the most stable for many 3-azabicyclo[3.3.1]nonane derivatives. rsc.orgrsc.org This preference is attributed to the minimization of steric strain. However, the introduction of substituents can alter this preference. For instance, some derivatives adopt a chair-boat conformation. acs.orgdocumentsdelivered.comtandfonline.comnih.gov
In the case of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one, X-ray analysis has shown that it exists in a boat-chair conformation. rsc.org This is in contrast to many other derivatives that favor the twin-chair form. The boat-chair conformation can be stabilized by factors such as intramolecular hydrogen bonding. For example, in certain epimeric alcohols of 3-azabicyclo[3.3.1]nonan-9-one derivatives, the piperidine (B6355638) ring adopts a boat form due to hydrogen bonding between the nitrogen's lone pair and a hydroxyl group proton. researchgate.net
The stability of these conformations is not absolute and represents a dynamic equilibrium. The energy difference between the conformers can be small, allowing for interconversion.
Influence of Substituents on Conformational Preferences
Substituents on the 1-azabicyclo[3.3.1]nonane ring system play a crucial role in dictating the preferred conformation. The size, stereochemistry, and electronic nature of the substituent can shift the equilibrium between the chair-chair and chair-boat forms.
For example, the presence of a 7-endo substituent in 3-azabicyclo[3.3.1]nonanes can destabilize the twin-chair conformation due to steric repulsion with the nitrogen's lone pair. rsc.org This interaction leads to a significant distortion of the cyclohexane (B81311) ring. rsc.org In N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes, a twin-chair conformation is preferred, albeit with a slight flattening at the nitrogen end.
The introduction of bulky substituents can force one of the rings into a boat conformation to alleviate steric strain. For instance, in 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, the nitrogen-containing ring adopts a boat conformation while the sulfur-containing ring is in a chair form. tandfonline.com The position of the substituent is also critical. An endo methyl group at the 7-position of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one favors a twin-boat conformation. rsc.org
The electronic effects of substituents also come into play. In 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions (LP-N–C–S) favor the chair-chair conformer. rsc.orgnih.gov
| Compound | Predominant Conformation | Key Influencing Factors | Reference |
|---|---|---|---|
| N-Acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes | Twin-chair (flattened at N) | Acyl and phenyl substituents | |
| r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane | Chair-boat | Four equatorial phenyl groups | |
| 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-chair | Phenyl substituent at C5 | rsc.org |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-boat | Sulfur in the boat portion | documentsdelivered.comnih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat-chair | Bulky substituents forcing N-ring into boat | tandfonline.com |
Hydrogen Bonding and Dihydrogen Bonding Interactions
Hydrogen bonding plays a significant role in the stereochemistry and intermolecular interactions of 1-azabicyclo[3.3.1]nonane derivatives, particularly those containing hydroxyl or amide functionalities. Intramolecular hydrogen bonds can stabilize certain conformations. For instance, the boat-chair conformation in some 3-azabicyclo[3.3.1]nonan-9-ol derivatives is attributed to an N···H-O hydrogen bond. researchgate.net In the solid state, intermolecular hydrogen bonds can dictate the crystal packing. For example, in 3-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane, a CO···HN intermolecular bond is observed. researchgate.net
A less common but important interaction is the dihydrogen bond. In protonated 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character forms between a C-H and an N+-H hydrogen. rsc.orgnih.gov This interaction, characterized by a close proximity of 1.78 Å, results in a significant energy lowering of 4.24 kcal/mol. rsc.orgnih.gov Improper C–H···S hydrogen bonding has also been observed to stabilize the chair-chair conformer in some thia-analogs. rsc.orgnih.gov
The ability of the nitrogen atom to act as a hydrogen bond acceptor is a key feature influencing the biological activity and receptor affinity of these compounds. In 3,7-diazabicyclo[3.3.1]nonane derivatives, the nature of the hydrogen bond acceptor system has a strong impact on their interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov
Computational Chemistry for Conformational Dynamics and Energy Landscape
Computational chemistry provides powerful tools to investigate the conformational dynamics and energy landscape of 1-azabicyclo[3.3.1]nonane systems. Methods such as molecular mechanics and quantum theory of atoms in molecules (QTAIM) have been employed to calculate the relative stabilities of different conformers and to understand the underlying electronic interactions. rsc.orgnih.gov
For example, molecular mechanics calculations for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ/mol. rsc.org These calculations can predict how substituents will influence conformational preferences. For instance, an endo methyl group at the 7-position was calculated to favor the twin-boat conformation by 5.2 kJ/mol. rsc.org
Computational studies have also been used to explore the crystal energy landscape, which represents the set of possible crystal structures that are thermodynamically feasible. rsc.org This approach can help in predicting potential polymorphs of a given compound. acs.org For 3-azabicyclo[3.3.1]nonane-2,4-dione, computational studies revealed that both dimer- and catemer-based hydrogen bonding motifs could lead to energetically competitive crystal structures. acs.org
The dynamic nature of these molecules, including conformational interconversions, can be studied using techniques like steered molecular dynamics simulations. dntb.gov.ua These methods provide insights into how the protein environment influences the conformation of the ligand and are crucial for understanding ligand-receptor interactions and for the design of new bioactive molecules. dntb.gov.ua The analysis of the conformational energy landscape is essential for understanding how changes in protein structure can lead to new functions. nih.gov
Pharmacological and Biochemical Research Involving Azabicyclo 3.3.1 Nonane Scaffolds
Ligand Design and Receptor Interaction Profiles
The unique conformational constraints of the 1-azabicyclo[3.3.1]nonane skeleton make it an attractive template for designing selective ligands for various receptors.
Muscarinic Acetylcholine (B1216132) Receptor Antagonism Studies
Derivatives of 1-azabicyclo[3.3.1]nonane have been investigated as antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and diseases. Research has shown that C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and the corresponding 1-azabicyclo[3.3.1]nonan-4-ones are effective antagonists at human M1-M5 muscarinic receptors. nih.govnih.gov
One notable compound, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, demonstrated high affinity for all five muscarinic receptor subtypes, with Ki values significantly lower than those of carbachol (B1668302) and arecoline. nih.govnih.gov This compound contains two important pharmacophores found in many muscarinic receptor ligands, and preliminary findings suggest that both structural elements are crucial for maximal activity, marking it as a promising lead for further drug development. nih.gov The investigation into this scaffold has highlighted its potential for developing novel muscarinic receptor ligands. acs.org
Nicotinic Acetylcholine Receptor (nAChR) Ligand Development and Subtype Selectivity
The azabicyclo[3.3.1]nonane scaffold has also been utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for conditions like Alzheimer's disease and schizophrenia. rsc.org Researchers have synthesized bridgehead-substituted azabicyclo[3.3.1]nonane derivatives and evaluated their affinity for α7 nAChRs, demonstrating nanomolar potency with significant selectivity over the α4β2 subtype. rsc.org
Furthermore, the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been extensively studied for its interaction with nAChRs. By incorporating a carboxamide motif, researchers have developed compounds with high affinity and selectivity for the α4β2* subtype. nih.gov The nature of the substituents on the bispidine core has been shown to significantly impact the affinity and functional activity, with small alkyl groups generally leading to agonistic profiles, while aryl substituents tend to result in partial agonism or antagonism. researchgate.net These findings underscore the versatility of the azabicyclo[3.3.1]nonane framework in designing subtype-selective nAChR ligands.
Monoamine Neurotransmitter Transporter (DAT, SERT, NET) Inhibition Mechanisms
The rigid structure of the azabicyclo[3.3.1]nonane scaffold has been exploited to create potent and selective inhibitors of monoamine neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are key targets for the treatment of depression and other neurological disorders. epa.govgoogle.com
In an effort to develop more rigid analogues of known piperidine-based monoamine transporter inhibitors, a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives were synthesized and evaluated. nih.gov One lead compound from this series exhibited high affinity and selectivity for DAT. nih.gov Structure-activity relationship (SAR) studies revealed that the rigidity of the bicyclic scaffold contributes to greater selectivity for DAT compared to less constrained analogues. nih.gov Patents also describe 9-azabicyclo[3.3.1]nonane derivatives as mixed monoamine reuptake inhibitors, highlighting their therapeutic potential. epa.govgoogle.com
Table 1: Monoamine Transporter Inhibition by a Lead 1,4-Diazabicyclo[3.3.1]nonane Derivative
| Transporter | IC50 (nM) |
| DAT | 22.5 |
| SERT | >8600 |
| NET | >10000 |
| Data from a study on 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives. nih.gov |
Enzyme Inhibition Studies (e.g., Metallo-β-lactamase, Chorismate Mutase)
The azabicyclo[3.3.1]nonane scaffold has been explored for its potential to inhibit various enzymes.
Metallo-β-lactamase Inhibition: Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics. While there are no clinically approved MBL inhibitors, research into new scaffolds is ongoing. rsc.org Patents have included 9-azabicyclo[3.3.1]nonane derivatives in claims for MBL inhibitors, suggesting their potential in this area, although specific inhibitory data for these compounds is not detailed in the available literature. google.com The general strategy involves designing molecules that can chelate the zinc ions in the active site of MBLs. rsc.org
Chorismate Mutase Inhibition: Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in animals, making it an attractive target for antimicrobial agents. A review article has mentioned the synthesis of a novel class of chorismate mutase inhibitors based on the azabicyclo[3.3.1]nonane system, highlighting the potential of this scaffold in developing new enzyme inhibitors. rsc.org
Proposed Biochemical Pathways and Cellular Targets
Interference with DNA Replication and Enzyme Activity
Some derivatives of the broader bicyclo[3.3.1]nonane family have shown potential to interfere with fundamental cellular processes. For instance, Tröger's base, a related dibenzodiazocine with a rigid structure, has been identified as a DNA intercalator and enzyme inhibitor. nih.gov
More directly related to the azabicyclo[3.3.1]nonane scaffold, studies on certain derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, new azabicyclic thienoyl hydrazone derivatives have been synthesized and evaluated for their anti-liver cancer activity. scirp.org One such compound with a fluoro substitution showed significant antiproliferative activity against HepG2 cells, with an IC50 value of 3.76 μg/mL, and was found to induce apoptotic cell death. scirp.org While the exact mechanism of interference with DNA replication for these specific compounds is not fully elucidated, their cytotoxic and apoptotic effects suggest an interaction with cellular pathways that control cell division and survival. The structure-activity relationship of these compounds indicated that substitutions on the aryl rings of the azabicyclo[3.3.1]nonan-9-one core influence their cytotoxic and antioxidant properties. scirp.org
Table 2: Cytotoxic Activity of an Azabicyclic Thienoyl Hydrazone Derivative
| Cell Line | Compound | IC50 (μg/mL) |
| HepG2 (Human Liver Cancer) | Fluoro-substituted thienoyl hydrazone of 3-azabicyclo[3.3.1]nonan-9-one | 3.76 |
| Data from a study on the anti-liver cancer activity of new azabicyclic thienoyl hydrazone derivatives. scirp.org |
Purine (B94841) Nucleotide Biosynthesis Modulation
A key example of the involvement of the azabicyclo[3.3.1]nonane scaffold in modulating purine nucleotide biosynthesis is found in the natural product (−)-FR901483. This fungal alkaloid, isolated from Cladobotryum sp. No 11231, is a potent immunosuppressant that is proposed to function by inhibiting this critical metabolic pathway. nih.gov
The structure of (−)-FR901483 is complex, featuring a rigid core that includes a 2-azabicyclo[3.3.1]nonane ring system. nih.gov Its immunosuppressive activity is distinct from other well-known agents like cyclosporin (B1163) A and FK-506. The proposed mechanism of action centers on the disruption of de novo purine biosynthesis, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. nih.gov
Research into the biosynthetic gene cluster of (−)-FR901483 has identified a gene, frzK, that encodes for phosphoribosylpyrophosphate amidotransferase (PPAT). nih.gov PPAT is a crucial enzyme that catalyzes the first committed step of the de novo purine biosynthesis pathway. The presence of this gene within the cluster suggests it may serve as a self-resistance mechanism for the producing organism, protecting it from the effects of the compound. This has led to the compelling hypothesis that PPAT is the biological target of (−)-FR901483. nih.gov By inhibiting PPAT, the compound effectively halts the production of purine nucleotides, which would have a significant impact on rapidly proliferating cells, such as those of the immune system, explaining its potent immunosuppressive effects.
Table 1: Research Findings on (−)-FR901483 and Purine Biosynthesis
| Feature | Description | Reference |
| Compound | (−)-FR901483 | nih.gov |
| Core Scaffold | 2-Azabicyclo[3.3.1]nonane | nih.gov |
| Biological Activity | Potent Immunosuppressant | nih.gov |
| Proposed Mechanism | Inhibition of purine nucleotide biosynthesis | nih.gov |
| Hypothesized Target | Phosphoribosylpyrophosphate amidotransferase (PPAT) | nih.gov |
| Evidence | Identification of a resistant PPAT gene (frzK) in the biosynthetic cluster. | nih.gov |
Interactions with Biological Macromolecules: Tryptophan Conjugation using N-Oxyl Radicals
The azabicyclo[3.3.1]nonane scaffold serves as the foundation for powerful reagents used in the selective chemical modification of proteins, a process known as bioconjugation. A notable example is 9-azabicyclo[3.3.1]nonane-3-one-N-oxyl (keto-ABNO), a stable N-oxyl radical that enables the chemoselective modification of tryptophan residues. nih.govnih.gov
Tryptophan is one of the least abundant amino acids, making it an attractive target for precise, site-selective protein modification. However, the indole (B1671886) side chain of tryptophan is typically unreactive under physiological conditions. biosynth.com The development of keto-ABNO provides a method to overcome this challenge. The process involves the oxidation of keto-ABNO to a highly reactive oxoammonium cation. researchgate.netresearchgate.net This species then reacts selectively with the indole ring of tryptophan residues in proteins.
This reaction has been demonstrated to be highly selective for tryptophan over other amino acid residues that might otherwise be reactive, such as lysine (B10760008) or cysteine. nih.gov The conjugation is efficient and results in a stable, covalent linkage between the protein and the keto-ABNO-derived molecule. nih.govnih.gov Researchers have utilized this method to attach various functional tags to proteins, including fluorophores and biotin, for applications in chemical biology. biosynth.com
While the initial methods required acidic conditions, which could be detrimental to some proteins, further developments have explored alternative activation methods, including electrochemical oxidation, to broaden the applicability of this technique under milder conditions. google.com
Table 2: Tryptophan Conjugation using Azabicyclo[3.3.1]nonane N-Oxyl Radicals
| Reagent | Target Residue | Key Features | Application | Reference |
| 9-azabicyclo[3.3.1]nonane-3-one-N-oxyl (keto-ABNO) | Tryptophan | High selectivity; forms stable covalent bond; transition metal-free. | Site-selective protein modification; attachment of probes and tags. | nih.govresearchgate.netbiosynth.com |
| N-hydroxy-9-azabicyclo[3.3.1]nonane (ABNOH) derivatives | Tryptophan | Can be linked to nucleotides and DNA for cross-linking with Trp-containing proteins. | Bioconjugation and cross-linking of DNA with proteins. | nih.gov |
Structure Activity Relationship Sar Investigations of 1 Azabicyclo 3.3.1 Nonane 4 Thiol Derivatives
Correlating Structural Modifications with Receptor Binding Affinities
SAR studies on related 1-azabicyclo[3.3.1]nonane derivatives have revealed key structural features that govern their binding affinity to various receptors, particularly muscarinic and monoamine transporter systems.
For instance, in a series of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and 1-azabicyclo[3.3.1]nonan-4-ones, the orientation of the substituent at the C(8) position was found to be a critical determinant of muscarinic receptor binding. nih.gov Specifically, the exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed significantly higher affinity for all five muscarinic receptor subtypes (M1-M5) compared to carbachol (B1668302) and arecoline. nih.gov This suggests that the spatial orientation of substituents on the bicyclic frame profoundly influences receptor interaction.
In the context of monoamine transporters, studies on 1,4-diazabicyclo[3.3.1]nonane derivatives, which share a similar bicyclic core, have shown that rigidity can enhance selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov The introduction of a more rigid bicyclic framework led to a more stringent requirement for the molecular structure to achieve high activity, but also resulted in greater selectivity. nih.gov
While direct data on 1-azabicyclo[3.3.1]nonane-4-thiol is scarce, these findings suggest that modifications of the thiol group at the C4 position, as well as substitutions at other positions on the bicyclic ring, would likely have a significant impact on receptor binding affinities. The nature, size, and stereochemistry of these substituents would be crucial in determining the selectivity and potency towards specific receptor targets.
SAR Analysis for Enzyme Inhibitory Potency
The 1-azabicyclo[3.3.1]nonane scaffold is present in molecules that have been investigated as enzyme inhibitors. For example, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds have been synthesized and evaluated for their inhibitory activity against hypoxia-inducible factor-1 (HIF-1) transcriptional activity. nih.gov All synthesized compounds in this study demonstrated concentration-dependent inhibition, with IC50 values in the micromolar range. nih.gov
Furthermore, indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture are known to play a role as potential anticancer, antimalarial, anti-inflammatory, and antimicrobial agents, often through enzyme inhibition. nih.gov For example, derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been shown to exhibit antitumor and antimicrobial activity. The presence of electron-withdrawing groups on the aryl rings at the C2 and C4 positions was found to enhance these biological activities.
Stereochemical Influences on Biological Activity
The stereochemistry of the 1-azabicyclo[3.3.1]nonane ring system is a crucial factor in determining its biological activity. The rigid bicyclic structure can exist in different conformations, such as chair-chair and chair-boat, which dictates the spatial arrangement of substituents.
In studies of 1,4-diazabicyclo[3.3.1]nonane derivatives targeting monoamine transporters, the stereochemistry of the substituents was found to be critical for activity. The (S,S)-isomer of the lead compound exhibited the highest affinity and selectivity for the dopamine transporter, indicating a specific stereochemical requirement for optimal interaction with the binding site. nih.gov
Similarly, for C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones, the orientation of the C(8) substituent (exo vs. endo) was a key determinant of muscarinic receptor affinity. nih.gov The stereoselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes has been a focus of research, highlighting the importance of controlling the stereochemistry at multiple centers to achieve desired biological outcomes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies focused solely on this compound derivatives were identified in the searched literature, QSAR analyses have been performed on other classes of heterocyclic compounds to predict their biological activities.
For example, QSAR studies have been conducted on thiazolidine-4-one derivatives to model their anti-tubercular activity. nih.gov These models use molecular descriptors to predict the activity of new compounds and to understand the structural features that are important for activity. Similarly, QSAR models have been developed for coumarin (B35378) derivatives as tubulin polymerization inhibitors. tbzmed.ac.ir
The development of a QSAR model for this compound derivatives would require a dataset of compounds with measured biological activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective compounds. The descriptors used in such a model would likely include parameters related to the size, shape, hydrophobicity, and electronic properties of the substituents on the bicyclic ring and the thiol group.
Advanced Analytical and Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination and conformational analysis of 1-Azabicyclo[3.3.1]nonane-4-thiol. While specific spectral data for the thiol is not widely published, extensive studies on its precursors, such as 1-azabicyclo[3.3.1]nonan-4-one and 1-azabicyclo[3.3.1]nonan-2-one, provide a robust framework for predicting and interpreting its NMR spectra. kubikat.orgnih.gov
Both ¹H and ¹³C NMR spectroscopy are critical for mapping the proton and carbon frameworks of the molecule. In the case of the analogous 1-azabicyclo[3.3.1]nonan-2-one, detailed ¹H and ¹³C NMR studies have been conducted, revealing the conformational dynamics of the bicyclic system. nih.gov These studies indicate a dynamic exchange between different conformations, a phenomenon that would also be expected for the 4-thiol derivative. nih.gov The chemical shifts and coupling constants of the protons on the bicyclic rings are particularly sensitive to their spatial orientation, allowing for the determination of the predominant chair-chair or chair-boat conformation of the piperidine (B6355638) and cyclohexane (B81311) rings.
For the related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, ¹H and ¹³C NMR data have been used to confirm its structure. orgsyn.org The analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all proton and carbon signals for this compound, by revealing the connectivity between adjacent protons and the direct correlation between protons and the carbons they are attached to, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide further insight into the through-space proximity of protons, helping to definitively establish the stereochemistry and conformational preferences of the molecule. researchgate.net
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 3.0 - 3.5 | m | - | Protons adjacent to Nitrogen |
| ¹H | 2.5 - 3.0 | m | - | Proton on Carbon bearing Thiol |
| ¹H | 1.5 - 2.5 | m | - | Other ring protons |
| ¹³C | 50 - 60 | - | - | Carbons adjacent to Nitrogen |
| ¹³C | 40 - 50 | - | - | Carbon bearing Thiol |
| ¹³C | 20 - 40 | - | - | Other ring carbons |
Mass Spectrometry (LC-MS, HRMS, ESI-TOF) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
While specific mass spectral data for this compound is scarce, studies on related 3-azabicyclo[3.3.1]nonane derivatives offer valuable clues into the expected fragmentation patterns. nasa.gov The fragmentation of the 1-azabicyclo[3.3.1]nonane core is expected to be a characteristic process. The molecular ion peak (M⁺) would be readily observable, and its high-resolution measurement would confirm the elemental composition.
Common fragmentation pathways for such bicyclic amines often involve the cleavage of the rings. The loss of the thiol group (-SH) as a radical or the elimination of H₂S are plausible initial fragmentation steps. Subsequent cleavages of the carbon-carbon bonds within the bicyclic framework would lead to a series of smaller fragment ions. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 158.0947 | Protonated molecular ion |
| [M]⁺˙ | 157.0871 | Molecular ion |
| [M-SH]⁺ | 124.1121 | Fragment from loss of thiol radical |
| [M-H₂S]⁺˙ | 123.1044 | Fragment from loss of hydrogen sulfide |
Chromatographic Methods (HPLC, UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for the separation of potential stereoisomers. These methods are widely used for the analysis of related azabicyclic compounds. researchgate.netnih.gov
For purity analysis, a reversed-phase HPLC method would typically be employed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector or, for more comprehensive analysis, a mass spectrometer (LC-MS). The retention time of the main peak would be characteristic of the compound, and the area of any impurity peaks would be used to quantify the purity.
Given the chiral nature of this compound, chiral chromatography is necessary to separate and quantify the enantiomers. Chiral stationary phases (CSPs) are used to achieve this separation. The choice of the specific chiral column and mobile phase is critical and often requires empirical optimization. The development of a robust chiral HPLC or UPLC method is crucial for ensuring the stereochemical integrity of the compound. For instance, a validated HPLC method for the enantiomeric separation of 2-azabicyclo[2.2.1]hept-5-en-3-one was successfully developed using a Chiralcel OD-H column. researchgate.net
Table 3: Representative HPLC Method Parameters for Analysis of Azabicyclic Compounds
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 or Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water or n-Hexane/Isopropanol with additives |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
X-ray Diffraction and Electron Diffraction for Solid-State Structure and Conformation
X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure and conformation of a molecule. While a crystal structure for this compound itself has not been reported, numerous crystal structures of derivatives of the 1-azabicyclo[3.3.1]nonane and 3-azabicyclo[3.3.1]nonane systems have been determined. nih.govnih.govmdpi.comrsc.org
These studies consistently show that the bicyclo[3.3.1]nonane core can adopt either a chair-chair or a chair-boat conformation, with the preference being influenced by the nature and position of substituents. nih.govrsc.org For example, the crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one reveals that both the piperidinone and piperidine rings adopt a chair conformation. nih.gov In contrast, the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane exists in a chair-chair conformation, while the corresponding ketone adopts a chair-boat conformation in the solid state. nih.gov
An X-ray crystal structure of this compound would precisely determine bond lengths, bond angles, and torsional angles, providing unequivocal evidence of its three-dimensional structure. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the thiol and amine groups, that govern the packing of the molecules in the crystal lattice.
In cases where suitable single crystals for X-ray diffraction are difficult to obtain, electron diffraction can be a powerful alternative for determining the structure of crystalline materials. rsc.org
Table 4: Representative Crystal Data for a Derivative: (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.4028 (3) |
| b (Å) | 10.2524 (5) |
| c (Å) | 12.0473 (6) |
| V (ų) | 1161.38 (9) |
| Z | 4 |
Applications in Chemical Biology and Drug Discovery
1-Azabicyclo[3.3.1]nonane as a Privileged Scaffold in Medicinal Chemistry
The 1-azabicyclo[3.3.1]nonane framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, often with high affinity and selectivity. The utility of this scaffold is evident in its presence within a multitude of biologically active natural products. mdpi.com Derivatives of azabicyclo[3.3.1]nonane have shown a wide range of biological activities, including potential treatments for psychotic and neurodegenerative disorders. mdpi.com
The 3,7-diazabicyclo[3.3.1]nonane variant, also known as bispidine, is particularly noteworthy. researchgate.net Its derivatives have been investigated for their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and have shown potential in the development of ligands with high affinity and subtype selectivity. researchgate.netnih.gov The rigid conformational nature of the bispidine scaffold allows for the precise positioning of functional groups, which is crucial for specific receptor interactions. researchgate.net The ability to functionalize the nitrogen atoms and the inherent structural constraints of the bicyclic system provide a versatile platform for creating diverse and biologically active compounds. researchgate.net
Scaffold Hopping Strategies for Novel Lead Discovery
Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying novel chemical entities by modifying the core structure of a known active compound while retaining its biological activity. uniroma1.it This approach is crucial for discovering new drugs with improved properties, such as enhanced efficacy, better selectivity, or a more favorable intellectual property position. uniroma1.itnih.gov
The 1-azabicyclo[3.3.1]nonane scaffold can be a valuable starting point or a target for scaffold hopping endeavors. By replacing a known pharmacophore with this bicyclic system, medicinal chemists can explore new chemical space and potentially overcome liabilities associated with the original scaffold. For instance, replacing a flexible chain or a different ring system with the rigid 1-azabicyclo[3.3.1]nonane core can lead to compounds with improved conformational stability and, consequently, enhanced binding affinity and selectivity for a biological target. The process can involve various computational and synthetic techniques to design and create these new molecular architectures. uniroma1.it
Development of 3D-Shaped, Conformationally Restricted Building Blocks
The development of three-dimensional (3D), conformationally restricted building blocks is a growing area of interest in drug discovery. Such building blocks, including those derived from 1-azabicyclo[3.3.1]nonane, offer a way to introduce well-defined spatial arrangements of atoms into a molecule. This is in contrast to more flexible, linear molecules, which can adopt numerous conformations, only one of which may be active.
The synthesis of novel SO2-containing azabicyclo[3.n.1]alkanes has been reported, with these compounds being specifically designed as 3D-shaped, conformationally restricted building blocks for drug discovery. researchgate.netresearchgate.net The rigid bicyclic framework ensures that the substituents are held in specific orientations, which can be crucial for interacting with the well-defined binding pockets of biological targets like enzymes and receptors. The synthesis of heterobicyclo[3.3.1]nonane derivatives with various functional groups has also been a focus, providing a toolkit of 3D scaffolds for medicinal chemistry applications. researchgate.net
Role in Natural Product Synthesis and Analog Development
The 1-azabicyclo[3.3.1]nonane ring system is a core structural feature in a variety of natural products, particularly alkaloids isolated from insects and plants. beilstein-journals.org For example, the 9-azabicyclo[3.3.1]nonane skeleton is present in homotropane alkaloids like adaline and euphococcinine, which are found in Coccinellid beetles. beilstein-journals.org The unique bicyclic system and its biological activity make these natural products and their analogs attractive targets for synthetic chemists. beilstein-journals.org
The synthesis of these complex natural products often involves the construction of the azabicyclo[3.3.1]nonane framework as a key step. beilstein-journals.org Furthermore, the development of synthetic routes to this scaffold allows for the creation of novel analogs that are not found in nature. These analogs can be used to probe structure-activity relationships (SAR) and to develop new therapeutic agents with improved properties over the natural products themselves. For instance, indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have been noted for their potential as anticancer, antimalarial, and anti-inflammatory agents. nih.govrsc.org
Design of Peptidomimetics Incorporating Azabicyclo Motifs
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. slideshare.net The incorporation of rigid scaffolds, such as the 1-azabicyclo[3.3.1]nonane motif, is a common strategy in peptidomimetic design. nih.gov
By replacing a portion of a peptide backbone with a constrained bicyclic structure, it is possible to lock the molecule into a specific conformation that is recognized by its biological target. nih.gov Azabicyclo[X.Y.0]alkanone amino acids have been synthesized and used as constrained dipeptide surrogates to increase the potency and stability of enzyme inhibitors and receptor ligands. nih.gov These building blocks help to define the spatial orientation of key side chains, mimicking the secondary structures of peptides, such as turns and helices, which are often crucial for biological activity. researchgate.netmdpi.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways to Functionalized 1-Azabicyclo[3.3.1]nonane-4-thiol Derivatives
The development of efficient and stereoselective synthetic routes is paramount for exploring the full potential of this compound and its derivatives. Future research in this area will likely focus on several key strategies:
From Ketone Precursors: A common and practical approach to synthesizing this compound would involve the corresponding ketone, 1-azabicyclo[3.3.1]nonan-4-one. Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones have been reported, starting from 2,5-disubstituted pyridines. nih.gov The future direction would be to adapt these methods for large-scale production and to introduce a thiol group. This can be achieved through various established methods, such as reduction of the ketone to an alcohol followed by conversion to a mesylate or tosylate and subsequent displacement with a thiol-containing nucleophile. Alternatively, direct thionation of the ketone using reagents like Lawesson's reagent could be explored.
Stereoselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. Therefore, the development of enantioselective synthetic methods for this compound is a critical research area. Organocatalytic approaches, which have been successfully used for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes, could be adapted for this purpose. rsc.org For instance, an organocatalytic Michael addition of a nucleophile to a suitable precursor could establish the desired stereochemistry early in the synthetic sequence.
Radical and Cycloaddition Reactions: Tandem radical reactions have proven effective in constructing the azabicyclo[3.3.1]nonane core with high stereoselectivity. acs.orgresearchgate.net Future work could explore the use of thiol-containing radical precursors or the introduction of a thiol group after the formation of the bicyclic scaffold. Thiol-yne cyclization reactions also present a promising strategy for constructing related bicyclic alkaloid skeletons and could be investigated for the synthesis of this compound derivatives. researchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Precursor | Key Transformation | Potential Advantages |
| Ketone Functionalization | 1-Azabicyclo[3.3.1]nonan-4-one | Reduction and substitution or direct thionation | Readily available starting material |
| Organocatalytic Synthesis | Acyclic or monocyclic precursors | Asymmetric Michael addition | High enantioselectivity |
| Radical Cyclization | Unsaturated amine precursors | Tandem radical cyclization | High stereocontrol |
| Thiol-yne Cyclization | Alkyne and thiol precursors | Radical-mediated cyclization | Atom economy and functional group tolerance |
Deeper Mechanistic Understanding of Biological Interactions
The 1-azabicyclo[3.3.1]nonane scaffold is a known pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and effects on the central nervous system. rsc.orgnih.gov The introduction of a thiol group at the C-4 position could significantly modulate these activities and introduce new ones.
Future research should focus on elucidating the mechanism of action of this compound and its derivatives at the molecular level. The thiol group is a key functional group in many biological processes and can participate in various interactions, including:
Covalent Modification of Proteins: The thiol group can form disulfide bonds with cysteine residues in proteins, leading to covalent inhibition or modulation of protein function. This is a common mechanism for many drugs.
Metal Chelation: The sulfur atom in the thiol group can act as a soft ligand to chelate metal ions, which is relevant for targeting metalloenzymes or modulating metal homeostasis.
Hydrogen Bonding and Other Non-covalent Interactions: The thiol group can also participate in hydrogen bonding and other non-covalent interactions with biological targets, influencing binding affinity and selectivity.
Derivatives of the closely related 3-azabicyclo[3.3.1]nonane have been shown to possess antitumor and antimicrobial activities. rsc.org Furthermore, certain 1,4-diazabicyclo[3.3.1]nonane derivatives have been identified as potent and selective ligands for the dopamine (B1211576) transporter (DAT), suggesting a potential role in treating neuropsychiatric disorders. nih.gov Research into this compound could explore similar therapeutic areas, with the thiol group potentially enhancing potency or altering selectivity profiles. For example, some C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been identified as novel muscarinic receptor antagonists. nih.gov
Advanced Computational Modeling for Predictive Design
Computational modeling plays an increasingly important role in modern drug discovery. In the context of this compound, computational methods can be employed to:
Predict Binding Modes and Affinities: Molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives bind to specific biological targets. This can help in understanding the structure-activity relationships (SAR) and in designing more potent and selective compounds.
Elucidate Reaction Mechanisms: Computational studies have already been used to understand the mechanisms of reactions that form the 2-azabicyclo[3.3.1]nonane skeleton, leading to the development of more efficient catalysts. acs.org Similar approaches can be applied to optimize the synthesis of this compound.
Predict ADMET Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to prioritize compounds for further experimental testing.
For instance, computational modeling was used to predict the interactions of a related compound with the catalytic core of PI3Kγ and mTOR kinase, providing insights into its binding mode. mdpi.com Such studies on this compound could accelerate the discovery of its biological targets and the development of novel therapeutics.
Integration of this compound in Targeted Therapeutics
The unique structural and functional properties of this compound make it an attractive scaffold for the development of targeted therapeutics. The thiol group can serve as a versatile chemical handle for conjugation to various moieties, enabling the creation of highly specific and effective therapeutic agents.
One promising area is the development of antibody-drug conjugates (ADCs) . In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets a receptor overexpressed on cancer cells. The thiol group of this compound could be used to attach a linker and a cytotoxic payload. A related compound, 9-azabicyclo[3.3.1]nonane-3-one-N-oxyl (keto-ABNO), has been utilized for the selective conjugation to tryptophan residues in proteins, highlighting the potential of this scaffold in bioconjugation. nih.gov
Another potential application is in the development of targeted protein degraders (PROTACs) . PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound moiety could serve as a ligand for a target protein, with the thiol group providing a point of attachment for a linker connected to an E3 ligase-binding motif.
The inherent biological activity of the 1-azabicyclo[3.3.1]nonane core, combined with the versatile reactivity of the thiol group, positions this compound as a highly promising platform for the future development of innovative and targeted therapies for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
